Positional Isomer Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Regioisomers in Pyridazinone Hybrids
The target compound incorporates a 1,2,4-oxadiazole ring, a regioisomer distinct from the more commonly explored 1,3,4-oxadiazole in pyridazinone hybrids. While no direct biochemical comparison data exist for this specific molecule, class-level inference from oxadiazole-containing DGAT-1 inhibitors indicates that the 1,2,4-oxadiazole orientation can yield different inhibitory potency and metabolic stability compared to its 1,3,4-counterpart [1]. This structural nuance is critical because the nitrogen atom arrangement alters hydrogen-bonding geometry and electron distribution, potentially leading to divergent target selectivity.
| Evidence Dimension | Structural isomerism impact on target binding |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole linked to N-phenylpyridazin-4(1H)-one |
| Comparator Or Baseline | 1,3,4-oxadiazole-pyridazinone hybrids described in anti-inflammatory and anticancer studies |
| Quantified Difference | No quantitative IC50 or Kd data available for direct comparison |
| Conditions | N/A – structural reasoning based on patent SAR trends |
Why This Matters
Procurement of the correct oxadiazole regioisomer is essential to maintain the intended pharmacophore geometry; inadvertent substitution with a 1,3,4-isomer could invalidate SAR hypotheses and lead to false-negative screening results.
- [1] Derivatives of oxadiazole and pyridazine, their preparation and their application in therapeutics. US Patent 2013/0137691 A1. Justia Patents. View Source
